3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O3. It is a derivative of acetophenone, characterized by the presence of a butoxy group, a methoxy group, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and n-butyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The n-butyl group is introduced to the 4’-methoxyacetophenone through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and butoxy groups may contribute to specific binding interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2,2,2-trifluoroacetophenone: Lacks the butoxy group, resulting in different reactivity and properties.
3’-n-Butoxyacetophenone: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
4’-Methoxyacetophenone: Lacks both the butoxy and trifluoromethyl groups, making it less versatile in certain reactions.
Uniqueness
3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the butoxy and methoxy groups provide additional sites for chemical modification.
Properties
IUPAC Name |
1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-3-4-7-19-11-8-9(5-6-10(11)18-2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSBYPFZXAYIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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